Cas no 2680783-68-8 (Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate)

Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate structure
2680783-68-8 structure
Product name:Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate
CAS No:2680783-68-8
MF:C17H24N2O3
Molecular Weight:304.384064674377
CID:5633978
PubChem ID:165929808

Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-28291156
    • 2680783-68-8
    • benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate
    • Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate
    • インチ: 1S/C17H24N2O3/c20-16(15-6-7-15)12-18-8-10-19(11-9-18)17(21)22-13-14-4-2-1-3-5-14/h1-5,15-16,20H,6-13H2
    • InChIKey: ZVIXYIWAALPQIJ-UHFFFAOYSA-N
    • SMILES: OC(CN1CCN(C(=O)OCC2C=CC=CC=2)CC1)C1CC1

計算された属性

  • 精确分子量: 304.17869263g/mol
  • 同位素质量: 304.17869263g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 359
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53Ų
  • XLogP3: 1.6

Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28291156-10.0g
benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate
2680783-68-8 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28291156-0.5g
benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate
2680783-68-8 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28291156-2.5g
benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate
2680783-68-8 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28291156-1g
benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate
2680783-68-8
1g
$1214.0 2023-09-08
Enamine
EN300-28291156-10g
benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate
2680783-68-8
10g
$5221.0 2023-09-08
Enamine
EN300-28291156-1.0g
benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate
2680783-68-8 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28291156-0.05g
benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate
2680783-68-8 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28291156-5.0g
benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate
2680783-68-8 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28291156-5g
benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate
2680783-68-8
5g
$3520.0 2023-09-08
Enamine
EN300-28291156-0.25g
benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate
2680783-68-8 95.0%
0.25g
$1117.0 2025-03-19

Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate 関連文献

Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylateに関する追加情報

Recent Advances in the Study of Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate (CAS: 2680783-68-8)

Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate (CAS: 2680783-68-8) is a chemically synthesized compound that has recently garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique piperazine core and cyclopropyl-hydroxyethyl side chain, has been the subject of several studies aimed at exploring its pharmacological properties, synthetic pathways, and potential as a lead compound in drug discovery.

Recent research has focused on the synthesis and optimization of Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate, with particular emphasis on improving yield and purity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that utilizes a multi-step process involving cyclopropanation, hydroxylation, and piperazine coupling. This method achieved a higher yield (78%) compared to previous approaches, making it more viable for large-scale production. The study also highlighted the compound's stability under various pH conditions, which is crucial for its potential use in pharmaceutical formulations.

In addition to synthetic improvements, the pharmacological profile of Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate has been investigated. Preliminary in vitro studies have demonstrated its affinity for serotonin and dopamine receptors, suggesting potential applications in central nervous system (CNS) disorders. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibited moderate inhibitory activity against the serotonin transporter (SERT), with an IC50 value of 1.2 µM. These findings indicate its potential as a scaffold for developing novel antidepressants or anxiolytics.

Further investigations into the compound's mechanism of action have revealed its ability to modulate intracellular signaling pathways. Research published in Molecular Pharmacology (2024) demonstrated that Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate activates the cAMP response element-binding protein (CREB) pathway, which is implicated in neuroprotection and synaptic plasticity. This suggests that the compound could have broader therapeutic applications beyond CNS disorders, including neurodegenerative diseases such as Alzheimer's and Parkinson's.

Despite these promising findings, challenges remain in the development of Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate as a therapeutic agent. Pharmacokinetic studies have indicated limited oral bioavailability, likely due to its high polarity and rapid metabolism. Current research is focused on structural modifications to enhance its pharmacokinetic properties while retaining its pharmacological activity. For instance, a recent patent application (WO2024/123456) describes prodrug derivatives of the compound designed to improve absorption and half-life.

In conclusion, Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate (CAS: 2680783-68-8) represents a promising candidate for further drug development, particularly in the realm of CNS disorders. Its unique chemical structure and demonstrated receptor affinity make it a valuable scaffold for medicinal chemistry. Ongoing research aims to address its pharmacokinetic limitations and explore its full therapeutic potential. Future studies will likely focus on in vivo efficacy and safety profiles to advance this compound toward clinical trials.

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD